2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine
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Overview
Description
2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation is particularly advantageous for industrial applications due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: NaBH4
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to act as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways . The compound binds to the active site of these enzymes, preventing their activity and thereby modulating the associated biological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-A]pyridine: A parent compound with similar biological activities.
5-Methyl-[1,2,4]triazolo[1,5-A]pyridine: A derivative with a methyl group at the 5-position.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine: Another derivative with a hydroxy group at the 7-position.
Uniqueness
2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of two bromine atoms at the 2 and 6 positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C7H5Br2N3 |
---|---|
Molecular Weight |
290.94 g/mol |
IUPAC Name |
2,6-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5Br2N3/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3 |
InChI Key |
AHVIVOHZZIAEHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC(=NN12)Br)Br |
Origin of Product |
United States |
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